molecular formula C20H25FN2O3S B2793123 N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 952988-96-4

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2793123
CAS No.: 952988-96-4
M. Wt: 392.49
InChI Key: BHPAEDJWVJLQAU-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide represents a structurally sophisticated research chemical featuring a benzylpiperidine scaffold coupled with a fluorinated methoxybenzenesulfonamide moiety, creating a compelling molecular architecture for investigation in neurological research applications. The compound's structural framework suggests potential research utility across multiple neurological domains, particularly given the demonstrated scientific relevance of benzylpiperazine derivatives in neuropharmacological studies . The incorporation of the benzenesulfonamide group further expands its potential research applications, as this functional group appears in various biologically active compounds with diverse molecular targets. Researchers are investigating this compound primarily for its potential utility in studying neurological signaling pathways, with particular interest in its possible interactions with various central nervous system targets. The strategic fluorine substitution at the 3-position of the benzene ring represents a deliberate molecular modification that may influence metabolic stability and binding characteristics, potentially enhancing the compound's suitability for specific research applications. From a mechanistic perspective, the compound's molecular architecture suggests potential research applications involving phosphodiesterase inhibition, given established connections between related structural motifs and PDE activity modulation in neurological contexts . The benzylpiperidine component may contribute to blood-brain barrier permeability characteristics, while the sulfonamide functionality could facilitate interactions with various enzymatic systems. This combination of structural features makes the compound particularly valuable for investigating complex neurological processes and developing new experimental approaches for studying nervous system function. Research applications currently being explored include the investigation of neuropathic pain mechanisms, neurological pathway analysis, and the development of novel research methodologies for studying neuronal signaling cascades . The compound's sophisticated design reflects contemporary trends in research chemical development, incorporating multiple privileged structural elements that may interact with diverse molecular targets relevant to neurological science. Researchers value this chemical tool for its potential to elucidate complex biological mechanisms and contribute to the advancement of neurological knowledge, though its complete pharmacological profile and specific molecular targets remain subjects of ongoing scientific investigation.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPAEDJWVJLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with appropriate reagents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like ethanol or THF, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to act on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Piperazine Derivatives

  • Compound 8 (Piperidine): Features a piperidine ring with a methyl linker to the sulfonamide group. Demonstrates AChE inhibition and anti-Aβ aggregation .
  • Compound 6 (Piperazine): N-(2-(4-Benzylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide contains a piperazine ring (additional nitrogen) and an ethyl linker. While also active against AChE, the piperazine moiety may alter solubility and binding kinetics due to increased basicity .

Substituent Effects on the Aromatic Ring

  • Compound 32 (): N-(1-Benzylpiperidin-4-yl) derivative with unmodified benzyl group. Exhibits potent antiprion activity (EC₅₀ < 1 µM), suggesting that substituents on the benzyl ring (e.g., fluorine, methoxy) influence target selectivity .

Linker Length and Flexibility

  • Compound 8 : Methyl linker between piperidine and sulfonamide. Shorter linkers may restrict conformational flexibility, optimizing interactions with AChE’s catalytic site .
  • Compound 5d (): Features an ethyl linker between benzylpiperidine and chromene-carboxamide. The longer linker could improve blood-brain barrier penetration but may reduce binding affinity .

Functional Group Variations

  • Compound 17 (): Triazole-chromenone carboxamide linked to benzylpiperidine. Despite a divergent scaffold, it retains AChE inhibition (IC₅₀ = 1.80 µM), highlighting the versatility of the benzylpiperidine moiety in enzyme targeting .
  • Sigma Receptor Ligands (): N-(1-Benzylpiperidin-4-yl)phenylacetamides exhibit high sigma-1 receptor affinity. Replacement of sulfonamide with phenylacetamide shifts activity toward neuromodulation, underscoring the role of terminal functional groups in target specificity .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an inhibitor of certain biological pathways. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24FN2O3S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_2\text{O}_3\text{S}

This compound features a piperidine ring, a sulfonamide group, and fluorine and methoxy substituents that contribute to its biological activity.

Research indicates that compounds similar to this compound may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels, potentially alleviating symptoms associated with cognitive decline .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory activity against AChE and BuChE. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range, suggesting potent activity.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound A5.90 ± 0.076.76 ± 0.04
Compound B1.11 ± 0.09Not reported

The above table illustrates the potential efficacy of related compounds in inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

One notable study involved synthesizing a series of piperidine derivatives, including this compound, which were evaluated for their effects on cholinergic signaling pathways. The results indicated that these compounds could enhance cognitive function in animal models of Alzheimer's disease by improving cholinergic neurotransmission .

Therapeutic Applications

The compound's ability to inhibit cholinesterases positions it as a promising candidate for treating Alzheimer's disease and other cognitive disorders. Additionally, its structural features suggest potential applications in managing conditions related to voltage-gated sodium channels, such as epilepsy .

Q & A

Q. What precautions are critical for safe handling and disposal?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Incinerate at >1000°C to avoid environmental release of sulfonamide derivatives .

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